molecular formula C13H13NO2 B12881439 3-Benzylidene-1-ethylpyrrolidine-2,5-dione

3-Benzylidene-1-ethylpyrrolidine-2,5-dione

Cat. No.: B12881439
M. Wt: 215.25 g/mol
InChI Key: UINUTRJFPQQNIK-DHZHZOJOSA-N
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Description

3-Benzylidene-1-ethylpyrrolidine-2,5-dione is a heterocyclic compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by a five-membered ring structure containing nitrogen and two carbonyl groups. It is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-1-ethylpyrrolidine-2,5-dione typically involves the condensation of benzaldehyde with 1-ethylpyrrolidine-2,5-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety. The reaction is typically performed under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Benzylidene-1-ethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives .

Scientific Research Applications

3-Benzylidene-1-ethylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anticonvulsant and antimicrobial agents.

    Industry: The compound is utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzylidene-1-ethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: A parent compound with similar structural features but lacking the benzylidene and ethyl groups.

    3-Benzylidene-1-phenylpyrrolidine-2,5-dione: A similar compound with a phenyl group instead of an ethyl group.

    N-Substituted Pyrrolidine-2,5-diones: Compounds with various substituents on the nitrogen atom, exhibiting different biological activities.

Uniqueness: 3-Benzylidene-1-ethylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylidene moiety enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(3E)-3-benzylidene-1-ethylpyrrolidine-2,5-dione

InChI

InChI=1S/C13H13NO2/c1-2-14-12(15)9-11(13(14)16)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3/b11-8+

InChI Key

UINUTRJFPQQNIK-DHZHZOJOSA-N

Isomeric SMILES

CCN1C(=O)C/C(=C\C2=CC=CC=C2)/C1=O

Canonical SMILES

CCN1C(=O)CC(=CC2=CC=CC=C2)C1=O

Origin of Product

United States

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